molecular formula C27H31F6NO2 B607883 GSK-B CAS No. 884599-96-6

GSK-B

カタログ番号: B607883
CAS番号: 884599-96-6
分子量: 515.5404
InChIキー: JWENOJGRPMPNAG-QFWMQHCXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-B is a novel potent γ-secretase modulator, decreasing Aβ42, increasing Aβ38 and having no effect on Aβ40 levels.

科学的研究の応用

Metabolic Disorders

GSK-3 Inhibition in Diabetes Management

GSK-3 plays a critical role in glucose metabolism and insulin signaling. Studies have shown that inhibition of GSK-3 can improve glucose tolerance and insulin sensitivity. For instance, in animal models, conditional ablation of GSK-3β resulted in increased beta cell mass and improved glucose tolerance on high-fat diets, suggesting its potential as a therapeutic target for type 2 diabetes .

Table 1: Effects of GSK-3 Inhibition on Glucose Metabolism

StudyModelOutcomeReference
Coffman et al.Cell-free enzyme assayIC50 = 17.2 nM for new inhibitors
Nikoulina et al.Obese mouse modelReduced body weight and serum glucose levels
β-Gsk-3β−/− MiceHigh-fat dietImproved glucose tolerance and expanded beta cell mass

Neurodegenerative Diseases

Role in Alzheimer's Disease

GSK-3 is implicated in the pathophysiology of Alzheimer's disease (AD). Multi-target inhibitors designed to inhibit both GSK-3β and cyclin-dependent kinase 5 (CDK5) have shown promise in preventing neurotoxicity associated with amyloid-beta peptides . These dual inhibitors can potentially mitigate cognitive decline by targeting multiple pathways involved in AD.

Table 2: Dual Inhibitors Targeting GSK-3β and CDK5

Compound NameMechanismEfficacyReference
4H-benzo[d][1,3]oxazin-4-oneGSK-3β and CDK5 inhibitorInhibits Aβ-induced neurotoxicity in SH-SY5Y cells
Phthalazin-1(2H)-oneGSK-3β and CDK5 inhibitorPromising drug-like properties predicted

Psychiatric Disorders

Bipolar Disorder Treatment

Inhibition of GSK-3 has been explored as a treatment strategy for bipolar disorder (BD). Lithium, a known GSK-3 inhibitor, alongside other mood stabilizers, has demonstrated mild cognitive improvements in BD patients. Research indicates that targeting GSK-3 may enhance therapeutic outcomes for individuals suffering from mood disorders .

Cancer Therapeutics

Targeting Tumor Growth

GSK-3 is involved in various cancer pathways, making it a viable target for cancer therapy. Inhibition of GSK-3 has been associated with reduced proliferation of cancer cells and increased apoptosis. Studies have indicated that GSK-3 inhibitors could enhance the efficacy of existing chemotherapeutics by modulating key signaling pathways involved in tumor growth .

Table 3: Impact of GSK-3 Inhibition on Cancer Cell Proliferation

Cancer TypeStudy DesignResultReference
Breast CancerIn vitro assaysReduced cell proliferation with GSK-3 inhibitors
Colorectal CancerAnimal studiesIncreased apoptosis with combined therapy

Case Study 1: Diabetes Management

In a study involving β-Gsk-3β−/− mice, researchers observed significant improvements in glucose tolerance and insulin secretion compared to control groups. The findings suggest that targeted inhibition of GSK-3 could be an effective strategy for managing type 2 diabetes through enhanced insulin signaling pathways .

Case Study 2: Alzheimer's Disease

A recent investigation into multi-target drugs revealed that compounds inhibiting both GSK-3β and CDK5 not only protected neuronal cells from amyloid-beta toxicity but also improved cognitive functions in animal models. This highlights the importance of polypharmacology in developing effective treatments for complex neurodegenerative diseases .

特性

CAS番号

884599-96-6

分子式

C27H31F6NO2

分子量

515.5404

IUPAC名

[1-[4-Methyl-1(R)-(4-trifluoromethyl-phenyl)-pentyl]-2(S)-(4-trifluoromethyl-phenyl)-piperidin-4(R)-yl]-acetic acid

InChI

InChI=1S/C27H31F6NO2/c1-17(2)3-12-23(19-4-8-21(9-5-19)26(28,29)30)34-14-13-18(16-25(35)36)15-24(34)20-6-10-22(11-7-20)27(31,32)33/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,35,36)/t18-,23-,24+/m1/s1

InChIキー

JWENOJGRPMPNAG-QFWMQHCXSA-N

SMILES

O=C(O)C[C@H]1C[C@@H](C2=CC=C(C(F)(F)F)C=C2)N([C@@H](C3=CC=C(C(F)(F)F)C=C3)CCC(C)C)CC1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK-B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK-B
Reactant of Route 2
GSK-B
Reactant of Route 3
GSK-B
Reactant of Route 4
GSK-B
Reactant of Route 5
GSK-B
Reactant of Route 6
GSK-B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。